Product packaging for Echinocystic acid-3-glucoside(Cat. No.:CAS No. 2309-45-7)

Echinocystic acid-3-glucoside

Cat. No.: B600378
CAS No.: 2309-45-7
M. Wt: 486.73
Attention: For research use only. Not for human or veterinary use.
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Description

Echinocystic acid-3-glucoside (EA-3G) is a triterpenoid compound identified as a potent and selective glucocorticoid receptor (GR) agonist. This compound has garnered significant research interest for its potential to dissociate the desirable anti-inflammatory effects of glucocorticoids from their unwanted metabolic side-effects. Studies show that EA-3G effectively induces GR nuclear translocation and suppresses the transcriptional activity of the pro-inflammatory nuclear factor-kappa beta (NF-κB) pathway. Notably, it exhibits a dissociated profile by exerting strong transrepressive actions without activating GR transactivation, a mechanism often linked to the adverse effects of classic glucocorticoids . Research in human cell lines indicates that EA-3G, and its aglycone echinocystic acid, can work in combination with synthetic glucocorticoids like dexamethasone to promote apoptosis, highlighting its potential value in oncology research . The parent compound, echinocystic acid, is known to be derived from natural sources such as Albizzia julibrissin (Mimosa) and various other medicinal plants . This compound is presented for research applications only, including the study of inflammatory pathways, glucocorticoid receptor mechanisms, and apoptosis. This product is intended for use by qualified research and laboratory professionals. It is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

2309-45-7

Molecular Formula

C31H50O4

Molecular Weight

486.73

Origin of Product

United States

Occurrence and Distribution of Echinocystic Acid 3 Glucoside

Specific Species Exhibiting Presence of Echinocystic Acid-3-Glucoside

Detailed phytochemical investigations have confirmed the presence of this compound and its derivatives in several specific plant species.

Eclipta prostrata L., a member of the Asteraceae family, is a well-documented source of this compound. nih.gov This plant, commonly known as false daisy, is widely distributed in tropical and subtropical regions. nih.gov Studies have not only identified this compound, sometimes referred to as ecliptasaponin A, but also other related triterpenoid (B12794562) saponins (B1172615) within this species. nih.govchemicalbook.com A method for the simultaneous quantitative determination of several compounds in E. prostrata, including echinocystic acid 28-O-β-D-glucopyranoside, has been established. nih.gov The presence of both echinocystic acid and its 3-O-glucoside derivative has been highlighted in research on this plant. uclan.ac.uknih.gov

Within the Fabaceae family, Albizia procera has been identified as a source of echinocystic acid glycosides. doc-developpement-durable.org Research has led to the isolation of various saponins from the bark of this tree, including derivatives of echinocystic acid. ijpsjournal.comjst.go.jp Specifically, echinocystic acid 3,16-O-bisglycosides have been isolated from Albizia procera. medkoo.com Another study identified three new saponins from the bark, characterized as 3-O-[β-D-xylopyranosyl-(1→2)- α-L-arabinopyranosyl-(1→6) -2- acetamido-2-deoxy-β-D- glucopyranosyl] echinocystic acid. doc-developpement-durable.org

Albizia anthelmintica, another species within the Fabaceae family, has been found to contain complex echinocystic acid glycosides. researchgate.net Phytochemical analysis of the bark of this plant led to the establishment of the structures of three new saponins, all of which are glycosides of echinocystic acid with a 2-acetamido-2-deoxy-β-d-glucopyranosyl moiety attached at the 3-position. researchgate.net

The genus Salvia, belonging to the Lamiaceae family, is known for its rich diversity of secondary metabolites. antiox.orgnih.gov Phytochemical analysis of the aerial parts of Salvia splendens and Salvia lanigra has revealed the presence of echinocystic acid alongside other triterpenoids like oleanolic acid. antiox.orgresearchgate.net While the direct presence of this compound was not specified in this particular study, the occurrence of its aglycone, echinocystic acid, is a significant finding.

Aralia elata, commonly known as the Japanese angelica tree and a member of the Araliaceae family, is another plant species where echinocystic acid and its glycosides have been isolated. nih.govidexlab.com While some studies have focused on other glycosidic forms, such as 3-O-[β-D-glucopyranosyl-(1 → 3)-β-D-glucopyranosyl-(1 → 3)-β-D-glucopyranosyl] echinocystic acid, these findings underscore the presence of the echinocystic acid backbone in this genus. nih.gov The isolation of various triterpenoid saponins, including those with an echinocystic acid aglycone, has been a focus of research on the leaves of Aralia elata. researchgate.netbiocrick.com

Table 1: Plant Species Containing this compound and Related Compounds

FamilyGenusSpeciesCompound(s) Identified
AsteraceaeEcliptaEclipta prostrataThis compound (Ecliptasaponin A), Echinocystic acid 28-O-β-D-glucopyranoside nih.govnih.govchemicalbook.com
FabaceaeAlbiziaAlbizia proceraEchinocystic acid 3,16-O-bisglycosides, other echinocystic acid glycosides doc-developpement-durable.orgijpsjournal.comjst.go.jpmedkoo.com
FabaceaeAlbiziaAlbizia anthelminticaEchinocystic acid glycosides with a 2-acetamido-2-deoxy-β-d-glucopyranosyl moiety researchgate.net
LamiaceaeSalviaSalvia splendens, Salvia lanigraEchinocystic acid (aglycone) antiox.orgresearchgate.net
AraliaceaeAraliaAralia elataVarious echinocystic acid glycosides nih.govidexlab.comresearchgate.netbiocrick.com

Specific Species Exhibiting Presence of this compound

Impatiens Genus (referencing related glucuronyl-echinocystic acid)

The genus Impatiens is a source of various pentacyclic triterpenoid saponins where echinocystic acid serves as the aglycone. researchgate.net Research on Impatiens pritzelii var. hupehensis has led to the isolation of several related compounds from its rhizome. phcogrev.com These include 3-O-β-D-glucuronopyranosyl echinocystic acid and its corresponding 6-O-methyl, 6-O-ethyl, and 6-O-n-butyl esters. iijls.com Another compound identified is a more complex glycoside of echinocystic acid. phcogrev.com Similarly, studies on Impatiens balsamina have noted the presence of these types of compounds. iijls.comslideshare.net

Table 1: Echinocystic Acid Derivatives in Impatiens Genus

Compound Name Plant Species Source
3-O-β-D-glucuronopyranosyl echinocystic acid Impatiens pritzelii var. hupehensis iijls.com
3-O-[(6-O-methyl)-β-D-glucuronopyranosyl] echinocystic acid Impatiens pritzelii var. hupehensis iijls.com
3-O-[(6-O-ethyl)-β-D-glucuronopyranosyl] echinocystic acid Impatiens pritzelii var. hupehensis iijls.com
Codonopsis lanceolata (referencing related glucuronopyranosyl echinocystic acid)

The roots of Codonopsis lanceolata, a perennial vine in the Campanulaceae family, are a known source of triterpenoid saponins. ingentaconnect.com Investigations into these roots have resulted in the isolation and characterization of several echinocystic acid glycosides. nih.gov One such compound is β-D-xylopyranosyl-(1→3)-β-D-glucuronopyranosyl echinocystic acid. jst.go.jpnih.gov Through partial hydrolysis of more complex saponins from the roots, prosapogenins have been obtained, including the 3-O-beta-D-glucuronopyranoside of echinocystic acid. ingentaconnect.comnih.gov The aglycone, echinocystic acid itself (3β,16α-dihydroxyolean-12-en-28-oic acid), is produced upon complete hydrolysis. nih.gov

Table 2: Echinocystic Acid Glycosides in Codonopsis lanceolata

Compound Name Plant Part Source
β-D-xylopyranosyl-(1→3)-β-D-glucuronopyranosyl echinocystic acid Roots jst.go.jpnih.govwiley.com
3-O-beta-D-glucuronopyranoside of echinocystic acid Roots nih.gov
Pistacia lentiscus L. var. chia (referencing echinocystic acid and its 3-O-glucoside)

The mastic tree, Pistacia lentiscus L. var. chia, cultivated on the Greek island of Chios, is recognized for its resin, which is rich in triterpenes. researchgate.netnih.gov Research has also focused on the leaves of this plant. Acetonic extracts from the leaves, when fractionated, have been shown to contain both echinocystic acid and its 3-O-glucoside derivative. researchgate.netnih.govresearchgate.net These compounds are noted for their structural similarity to glucocorticoids. researchgate.netmdpi.com The presence of these triterpenoids has been confirmed in medium-polar fractions of the leaf extracts. mdpi.com

Table 3: Echinocystic Acid Compounds in Pistacia lentiscus L. var. chia

Compound Name Plant Part Source
Echinocystic acid Leaves researchgate.netnih.gov
Hedera Genus (referencing related echinocystic acid glycosides)

The Hedera (ivy) genus is a significant source of triterpene saponins, with glycosides of hederagenin, oleanolic acid, and echinocystic acid being predominant. ekb.eg In Hedera canariensis, glycosides of echinocystic acid are among the main triterpenoids found in the leaves. nsc.ru A specific compound identified from this species is 3-O-α-L-rhamnopyranosyl-(1→ 2)-O-α-L-arabinopyranosyl-28-O-α-L-rhamnopyranosyl-(1→ 4)-O-(6-O-acetyl-β-D-glucopyranosyl)-(1→ 6)-O-β-D-glucopyranosyde of echinocystic acid. nsc.ru In Hedera helix, both echinocystic acid and its glycosides have been reported in the leaves. researchgate.net This includes 3-sulfates of echinocystic acid. utq.edu.iq Furthermore, an in vitro study on enzymes from H. helix demonstrated that the glycosyltransferase HhUGT74AG11 has catalytic activity towards echinocystic acid. nih.gov

Table 4: Echinocystic Acid Derivatives in Hedera Genus

Compound Name/Type Plant Species Plant Part Source
Echinocystic acid glycosides Hedera canariensis Leaves nsc.ru
Complex acetylated echinocystic acid glycoside Hedera canariensis Leaves nsc.ru
Echinocystic acid and its glycosides Hedera helix Leaves researchgate.net
Gleditsia sinensis Lam. (referencing echinocystic acid)

Echinocystic acid, a pentacyclic triterpene, has been isolated and identified from the fruits of Gleditsia sinensis Lam. nih.govncats.iocapes.gov.br This plant is a recognized source of the compound. medchemexpress.com A comparative analysis of Gleditsia sinensis Lam. and fructus gleditsiae abnormalis reported the content of echinocystic acid in the fruits of G. sinensis to be 0.37%. cabidigitallibrary.org

Table 5: Echinocystic Acid in Gleditsia sinensis Lam.

Compound Name Plant Part Content Source

Tissue-Specific Localization within Plant Structures

The accumulation of saponins, including echinocystic acid and its glycosides, is not uniform throughout the plant. Instead, these compounds often exhibit tissue-specific localization, concentrating in particular organs where they may play specific metabolic or defensive roles. nih.govnih.gov

The distribution of echinocystic acid and its derivatives varies significantly among the plant species discussed:

In Impatiens pritzelii , various glucuronyl derivatives of echinocystic acid have been identified specifically in the rhizome . phcogrev.com

For Codonopsis lanceolata , the roots are the primary site for the accumulation of complex echinocystic acid glycosides. nih.govjst.go.jpwiley.com

In Pistacia lentiscus L. var. chia , echinocystic acid and its 3-O-glucoside are found in the leaves . researchgate.net

The leaves of the Hedera genus , including H. canariensis and H. helix, are the main location for various echinocystic acid glycosides. ekb.egnsc.ru Research on H. helix has also indicated high expression of a relevant glycosyltransferase enzyme in the roots . nih.gov

The fruits are the specified source of echinocystic acid in Gleditsia sinensis . nih.govcapes.gov.br

This organ-specific localization is a common feature for plant secondary metabolites. umons.ac.be Advanced analytical techniques such as matrix-assisted laser desorption ionization mass spectrometry imaging (MALDI-MSI) can be used to visualize the fine-scale distribution of such glycosides within specific tissues, for instance, revealing localization within vascular tissues versus other cell types within a flower. plos.org The specific accumulation in organs like roots, leaves, or fruits suggests that the biosynthesis and storage of these compounds are tightly regulated processes within the plant. mdpi.com

Table 6: Summary of Tissue-Specific Localization

Plant Genus/Species Compound Type Localized Plant Part(s) Source
Impatiens pritzelii Glucuronyl-echinocystic acids Rhizome phcogrev.com
Codonopsis lanceolata Glucuronopyranosyl echinocystic acids Roots nih.govwiley.com
Pistacia lentiscus L. var. chia Echinocystic acid & 3-O-glucoside Leaves researchgate.net
Hedera genus Echinocystic acid glycosides Leaves, Roots ekb.egnsc.runih.gov

Isolation and Purification Methodologies

Extraction Techniques from Plant Biomass

The initial step in obtaining echinocystic acid-3-glucoside involves its extraction from the source plant biomass. The choice of extraction method is critical as it influences the yield and purity of the crude extract.

Conventional solid-liquid extraction using organic solvents is the most common method for isolating triterpenoid (B12794562) saponins (B1172615). The selection of the solvent is paramount and is based on the polarity of the target compound.

For echinocystic acid and its glycosides, alcohols are frequently employed. A patented industrial method for preparing echinocystic acid from Gleditsia sinensis (Chinese honey locust) utilizes a reflux extraction with 70-95% alcohol. google.com Similarly, studies on other plants have used methanolic or ethanolic solutions. researchgate.netgoogle.com Aqueous ethanol (B145695) is often preferred in the food and nutraceutical industries due to its safety and effectiveness in extracting phenolic and saponin (B1150181) compounds. mdpi.com The efficiency of the extraction can be optimized by adjusting parameters such as the solvent-to-solid ratio, extraction time, and temperature. mdpi.com

In some protocols, a series of solvents with increasing polarity are used to fractionate the plant material. For instance, after an initial extraction, solvents like diethyl ether and ethyl acetate (B1210297) have been used to partition the extract and separate compounds based on their solubility. amazonaws.com Historically, laboratory-scale isolations often used solvents like ether and petroleum ether. google.com

Table 1: Solvents Used in the Extraction of Echinocystic Acid and Related Saponins
Plant Source (Example)Solvent(s)Extraction TechniqueReference
Gleditsia sinensis70-95% AlcoholReflux Extraction google.com
Acacia victoriaeOrganic Solvents (e.g., Methanol)Solvent Extraction google.com
Eclipta prostrataEthanol (in a gradient)Gradient Solvent Fractionation researchgate.net
Oak HeartwoodDiethyl ether, Ethyl acetateLiquid-Liquid Extraction/Partitioning amazonaws.com
Eucalyptus globulusDichloromethane, n-hexane, EthanolSoxhlet or Solid-Liquid Extraction nih.gov

To improve efficiency, reduce solvent consumption, and prevent the degradation of thermolabile compounds, various advanced extraction technologies have been developed. While specific applications for this compound are not widely documented, these methods are recommended for future research in extracting bioactive compounds from plant sources. mdpi.com

Modern techniques that could be applied include:

Enzyme-Assisted Extraction (EAE): This method uses enzymes like cellulase (B1617823) and pectinase (B1165727) to break down the plant cell wall, facilitating the release of intracellular components. nih.gov

Supercritical Fluid Extraction (SFE): This technique often uses supercritical CO2, sometimes with a co-solvent like ethanol, to extract compounds with high selectivity. nih.gov

Pressurized Liquid Extraction (PLE): PLE uses solvents at elevated temperatures and pressures to enhance extraction efficiency. mdpi.com

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These methods use ultrasonic waves or microwave energy, respectively, to accelerate the extraction process. mdpi.com

These advanced methods can be used in combination, such as enzyme-based ultrasound-microwave-assisted extraction (EUMAE), to further enhance yields. mdpi.com

Solvent-Based Extraction Approaches

Chromatographic Separation Strategies

Following extraction, the crude mixture contains numerous compounds. Therefore, a systematic chromatographic strategy is required to isolate and purify this compound.

Column chromatography is a fundamental purification step. Different stationary phases are used sequentially to separate the target compound from other substances.

Macroporous Resins: In industrial applications, crude extracts are often first passed through a macroporous resin column, such as Diaion HP-20 or D101, to capture total saponins and remove impurities. google.comresearchgate.netgoogle.com

Silica (B1680970) Gel Chromatography: Silica gel is widely used for separating compounds based on polarity. google.comresearchgate.netnih.gov A common mobile phase for separating triterpenoid saponins on silica gel is a mixture of chloroform, methanol (B129727), and water. google.com

Sephadex LH-20 Chromatography: This size-exclusion chromatography is effective for separating saponins and other natural products. researchgate.netnih.govcaldic.com It separates molecules based on their size, and methanol is a frequently used eluent. caldic.com

Table 2: Column Chromatography Stationary Phases for Purification
Stationary PhaseSeparation PrincipleApplication in PurificationReference
Macroporous Resin (e.g., D101, Diaion HP-20)AdsorptionInitial purification of total saponins from crude extract. google.comresearchgate.netgoogle.com
Silica GelAdsorption (Polarity)Fractionation of extract and isolation of specific saponins. researchgate.netnih.gov
Sephadex LH-20Size ExclusionFurther purification and removal of compounds with different molecular sizes. researchgate.netnih.govcaldic.com

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of this compound. greyhoundchrom.com It offers high resolution and reproducibility. unil.ch

Preparative HPLC: This technique is used on a larger scale to isolate pure compounds from enriched fractions obtained via column chromatography. nih.gov

Analytical HPLC: This is used to assess the purity of the final product. A common setup involves a reversed-phase C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water. google.com Detection is often performed using a UV detector or a mass spectrometer (LC-MS). google.comamazonaws.com Ultra-High-Performance Liquid Chromatography (UHPLC) offers even faster analysis times and greater sensitivity compared to conventional HPLC. unil.ch

Centrifugal Partition Chromatography (CPC), also known as Counter-Current Chromatography (CCC), is a liquid-liquid purification technique that avoids the use of a solid support matrix. gilson.com This eliminates issues like the irreversible adsorption of the sample onto a solid stationary phase, leading to high recovery rates (often >95%). gilson.comresearchgate.net

In CPC, separation occurs based on the differential partitioning of solutes between two immiscible liquid phases. gilson.com A centrifugal field is used to hold one liquid phase (the stationary phase) in the column while the other (the mobile phase) is pumped through it. gilson.com The selection of the two-phase solvent system is the most critical parameter for a successful separation. gilson.com

While specific CPC protocols for this compound are not extensively detailed, the technique has been successfully applied to separate other triterpenes and natural products. For example, a solvent system of n-hexane–ethyl acetate–methanol–water was used to isolate constituents from Atractylodis Rhizoma Alba. researchgate.net Another system, n-butanol-propanol-water, was used to purify compounds from Baccharis trimera. caldic.com The high purity (often >99%) and yield make CPC a powerful and environmentally sustainable purification technology. researchgate.net

Countercurrent Chromatography

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that has proven to be a highly effective technique for the separation and purification of natural products, including saponins like this compound. nih.gov A significant advantage of CCC, particularly its high-speed variant (HSCCC), is the elimination of a solid stationary phase, which prevents the irreversible adsorption of analytes that can occur with traditional column chromatography. nih.govpan.olsztyn.pl This feature is especially beneficial for the purification of polar compounds such as saponins. google.com

The principle of CCC involves a liquid stationary phase held in place by a centrifugal force, while a liquid mobile phase is pumped through it. The separation of compounds is based on their differential partitioning between the two immiscible liquid phases. The selection of a suitable two-phase solvent system is the most critical parameter for achieving successful separation.

While specific studies detailing the HSCCC purification of this compound are not prevalent in the reviewed literature, the methodology has been extensively applied to a wide array of other saponins. mdpi.com These applications demonstrate the technique's versatility and suitability for isolating individual saponins from complex crude extracts. For instance, researchers have successfully used HSCCC to separate saponins from Beta vulgaris and Panax notoginseng. mdpi.comresearchgate.net The choice of solvent system is tailored to the polarity of the target compounds. A common approach involves systems composed of solvents like tert-butyl methyl ether (TBME), n-butanol, acetonitrile, and water. pan.olsztyn.plresearchgate.net By adjusting the ratios of these solvents, the polarity of the phases can be fine-tuned to optimize the separation of specific saponins.

The following table presents examples of HSCCC solvent systems and parameters used for the separation of various saponins, illustrating the conditions that could be adapted for the purification of this compound.

Table 1: Exemplary HSCCC Conditions for Saponin Separation

Target Saponins Plant Source Solvent System (v/v/v/v) Mode/Parameters Reference
Triterpenoid Saponins Beta vulgaris TBME-BuOH-ACN-H₂O (1:2:1:5) Head-to-tail; 860 rpm; 3 mL/min flow rate pan.olsztyn.plresearchgate.net
Iridoid Glycosides Fructus Corni Dichloromethane-Methanol-n-Butanol-Water-Acetic Acid (5:5:2:4:0.1) N/A researchgate.net

This table is illustrative of conditions used for similar compounds, as specific parameters for this compound were not found in the reviewed literature.

Crystallization and Other Purification Steps

Following initial extraction and chromatographic fractionation, crystallization is a crucial final step to obtain compounds in a highly purified, crystalline form. This process relies on the principle that a compound's solubility decreases as the solution becomes supersaturated, allowing for the formation of a crystal lattice that excludes impurities.

Direct methodologies for the crystallization of this compound are not extensively detailed in the available literature. However, procedures used for structurally analogous triterpenoid saponins, such as asiaticoside (B1665284) from Centella asiatica, provide a valuable model. acs.orgacs.org A common method involves dissolving the semi-purified saponin fraction in a solvent like methanol, followed by the gradual addition of an anti-solvent, such as water, to induce crystallization. acs.org The solution is typically stirred at a controlled temperature to facilitate slow crystal growth, which enhances purity. acs.org For asiaticoside, this technique has been shown to yield purities of up to 95%. acs.orgacs.org A subsequent recrystallization step, where the crystalline solid is re-dissolved and crystallized again, can further increase the purity to over 90%. acs.orgacs.org

Table 2: Illustrative Crystallization Parameters for a Triterpenoid Saponin (Asiaticoside)

Step Solvent System Achieved Purity Achieved Yield Reference
Initial Crystallization Methanol + Water ~70% ~60% acs.orgacs.org

This table is based on data for asiaticoside, a structurally similar compound, to illustrate the potential of the crystallization method.

Other purification steps are typically employed prior to final isolation by methods like CCC or crystallization. These preliminary steps are designed to remove large classes of interfering compounds from the initial plant extract.

Macroporous Resin Chromatography: Crude extracts are often first passed through a macroporous resin column, such as D101. google.combvsalud.org This step separates the total saponin fraction from other plant constituents like sugars, pigments, and flavonoids based on polarity.

Silica Gel and Sephadex LH-20 Chromatography: Further fractionation is commonly achieved using silica gel column chromatography, which separates compounds based on polarity, and Sephadex LH-20 chromatography, which separates based on molecular size. bvsalud.org

These multi-step procedures, combining preliminary column chromatography with final high-resolution techniques like HSCCC and crystallization, are essential for isolating this compound at high purity from its natural sources.

Biosynthesis Pathways of Echinocystic Acid 3 Glucoside

Precursor Pathways: Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways

The biosynthesis of all terpenoids, including the triterpenoid (B12794562) backbone of echinocystic acid-3-glucoside, begins with the synthesis of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net Plants utilize two distinct pathways for the synthesis of these precursors: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. rsc.orgplos.org

The MVA pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.com This is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), which is considered a rate-limiting step in the pathway. plos.org Subsequent phosphorylation and decarboxylation reactions lead to the formation of IPP. researchgate.net The MVA pathway is primarily responsible for the production of sesquiterpenes (C15) and triterpenes (C30). rsc.org

The MEP pathway, on the other hand, begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P). rsc.org This pathway involves a series of enzymatic reactions to produce IPP and DMAPP. researchgate.net The MEP pathway is generally the source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.org While there is a general compartmentalization of these pathways, evidence of crosstalk between the MVA and MEP pathways exists, indicating a more integrated system for isoprenoid biosynthesis in plants. plos.orgmdpi.comnih.gov For the biosynthesis of triterpenoids like echinocystic acid, the precursors are primarily derived from the cytosolic MVA pathway. mdpi.comtandfonline.com

Cyclization of 2,3-Oxidosqualene (B107256) to β-Amyrin

The first committed step in the biosynthesis of most pentacyclic triterpenoids is the cyclization of 2,3-oxidosqualene. mdpi.comoup.com This linear C30 hydrocarbon is formed by the head-to-head condensation of two farnesyl diphosphate (FPP) molecules, a reaction catalyzed by squalene (B77637) synthase. sci-hub.se Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase. researchgate.net

The cyclization of 2,3-oxidosqualene is a remarkable enzymatic reaction that generates the complex polycyclic scaffold of the triterpenoid. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). researchgate.netnih.gov Specifically, for the formation of the oleanane (B1240867) skeleton of echinocystic acid, the enzyme β-amyrin synthase (bAS) is responsible. scispace.compnas.org The enzyme binds the substrate in a specific conformation and initiates a cascade of cyclization and rearrangement reactions, resulting in the formation of β-amyrin. acs.org This step represents a critical branch point, diverting the metabolic flow from primary metabolism (sterol biosynthesis) to secondary metabolism (triterpenoid biosynthesis). mdpi.com

Enzymatic Hydroxylations and Oxidations (Cytochrome P450 Monooxygenases - CYP716A, CYP72A)

Following the formation of the β-amyrin backbone, a series of oxidative modifications occur, which are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). oup.comfrontiersin.org These enzymes are responsible for introducing hydroxyl, carboxyl, and other functional groups at specific positions on the triterpenoid skeleton, thereby increasing its structural diversity. oup.com

The CYP716A and CYP72A subfamilies of P450 enzymes are particularly important in the biosynthesis of oleanane-type triterpenoids. frontiersin.org Members of the CYP716A subfamily have been shown to catalyze the oxidation of the C-28 methyl group of β-amyrin to a carboxylic acid, leading to the formation of oleanolic acid. researchgate.netnih.gov This is a three-step oxidation process, proceeding through an alcohol and an aldehyde intermediate. nih.govnih.gov Specifically, a CYP716A enzyme from Medicago truncatula, CYP716A12, has been characterized as a multifunctional β-amyrin 28-oxidase. researchgate.net

The hydroxylation at the C-16α position of the oleanane skeleton is a key step in the formation of echinocystic acid. A cytochrome P450 monooxygenase from Bupleurum falcatum, designated CYP716Y1, has been identified to catalyze the C-16α hydroxylation of oleanane-type triterpenes. oup.com Another study on Platycodon grandiflorus identified a CYP716A subfamily member, CYP716A141, that uniquely catalyzes the hydroxylation of β-amyrin at the C-16β position. oup.comnih.gov While the specific P450 responsible for the C-16α hydroxylation leading to echinocystic acid can vary between plant species, it is clear that CYP enzymes play a crucial role in this modification. Research on Gleditsia japonica has identified CYP710A157 as being involved in the synthesis of echinocystic acid. nih.govresearchgate.net The KEGG database also lists a cytochrome P450 monooxygenase (EC:1.14.13.-) as being involved in this conversion. kegg.jp

The CYP72A subfamily is also known to be involved in triterpenoid biosynthesis, with members catalyzing various oxidation reactions. mdpi.comoup.com

Glycosylation Steps: Role of Glycosyltransferases (e.g., UGTs) in Sugar Attachment at C-3

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the hydroxyl group at the C-3 position of the echinocystic acid aglycone. This glycosylation reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs). sci-hub.senih.gov UGTs are a large and diverse family of enzymes that transfer a sugar moiety from an activated sugar donor, such as UDP-glucose, to a wide range of acceptor molecules, including triterpenoids. sci-hub.seresearchgate.net

This glycosylation step is crucial as it significantly impacts the physicochemical properties of the saponin (B1150181), such as its solubility, stability, and biological activity. biorxiv.orgfrontiersin.org The attachment of sugar moieties can also influence the subcellular transport and storage of these compounds within the plant. sci-hub.se UGTs exhibit regioselectivity, meaning they catalyze glycosylation at specific positions on the aglycone. biorxiv.org In the case of this compound, a specific UGT recognizes the C-3 hydroxyl group of echinocystic acid as its substrate. researchgate.net While numerous UGTs have been identified in plants, the specific UGTs responsible for the glycosylation of echinocystic acid are still being investigated in many species. acs.orgnih.govnih.gov

Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is a tightly regulated process, with the expression of the involved biosynthetic genes being controlled at the transcriptional level. The genes encoding the enzymes of the MVA pathway, oxidosqualene cyclases, cytochrome P450s, and UGTs are often coordinately expressed. biorxiv.org This coordinated expression can be influenced by various factors, including developmental cues and environmental stimuli.

Studies have shown that the expression of triterpenoid biosynthetic genes can be induced by signaling molecules such as methyl jasmonate (MeJA), a plant hormone involved in defense responses. researchgate.net Transcription factors (TFs) play a critical role in regulating the expression of these genes. biorxiv.org For instance, the overexpression of the transcription factor Rap1 in yeast has been shown to upregulate genes in the MVA pathway, leading to increased precursor supply for triterpenoid synthesis. nih.gov The identification and characterization of the specific transcription factors that regulate the this compound biosynthetic pathway are areas of active research.

Metabolic Engineering Approaches for Enhanced Production (e.g., in yeast)

The low abundance of many valuable triterpenoid saponins (B1172615) in their native plant sources has driven the development of metabolic engineering strategies to enhance their production in microbial hosts, such as the yeast Saccharomyces cerevisiae. pnas.orgacs.orgugent.benih.gov Yeast provides a robust and easily manipulated platform for the heterologous production of complex plant natural products. acs.org

Several strategies have been employed to engineer yeast for the production of triterpenoid saponins. These include:

Increasing precursor supply: This is often achieved by overexpressing key enzymes in the MVA pathway, such as a truncated, feedback-insensitive version of HMG-CoA reductase (tHMGR). pnas.org

Expressing the core biosynthetic pathway: This involves introducing the genes for β-amyrin synthase, the relevant cytochrome P450s (e.g., for C-28 oxidation and C-16α hydroxylation), and the specific UGT for glycosylation into the yeast genome. oup.comoup.com

Optimizing enzyme activity and expression: This can involve pairing the plant P450 enzymes with a suitable cytochrome P450 reductase (CPR) from the same or a different plant species to ensure efficient electron transfer. frontiersin.org Additionally, codon optimization of the plant genes for expression in yeast can improve protein production.

Reducing competing pathways: Down-regulating the native sterol biosynthesis pathway in yeast can redirect the metabolic flux towards the production of the desired triterpenoid. pnas.org

Through these combinatorial approaches, researchers have successfully reconstituted the biosynthetic pathway for oleanane-type triterpene saponins, including 3-O-Glc-echinocystic acid, in yeast. oup.comresearchgate.netoup.com These efforts pave the way for the sustainable and scalable production of this and other valuable saponins for various applications. biorxiv.orgnih.gov

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Echinocystic Acid Aglycone

The total synthesis of the echinocystic acid aglycone is a complex undertaking due to its intricate polycyclic structure and multiple stereocenters. While the aglycone itself is often isolated from natural sources, total synthesis provides a route to access this scaffold and its analogues when natural supplies are limited or for the creation of derivatives not accessible through semisynthesis.

A notable synthetic route to echinocystic acid has been developed as part of the total synthesis of quillaic acid, another important oleanane-type triterpene aglycone for which echinocystic acid serves as a key intermediate. rsc.org One successful approach commences with the more readily available triterpenoid (B12794562), protoescigenin (B1254337). rsc.org This multi-step synthesis demonstrates the feasibility of constructing the core oleanane (B1240867) skeleton and introducing the necessary functional groups.

The synthesis from protoescigenin involves a sequence of 17 steps to yield echinocystic acid. rsc.org Key transformations in this process include:

Regioselective protection and deprotection of multiple hydroxyl groups.

Oxidative cleavage and modifications of the side chain.

Stereocontrolled introduction of functional groups on the D/E rings.

This protocol is noted for its robustness and scalability, allowing for the production of echinocystic acid on a 100 mg-scale in a single batch. rsc.org The successful execution of this synthesis underscores the advances in modern organic chemistry to tackle complex natural product targets.

Regioselective Glycosylation Methods for Selective Sugar Attachment at C-3

The attachment of a glucose molecule specifically at the C-3 hydroxyl group of the echinocystic acid aglycone is a critical step in the synthesis of the target compound and its analogues. Achieving regioselectivity is paramount, as the aglycone possesses other potentially reactive sites, such as the C-16 hydroxyl group and the C-28 carboxylic acid.

Several glycosylation strategies have been developed to control the site of sugar attachment on triterpenoid scaffolds. nih.gov These methods often rely on the differential reactivity of the hydroxyl groups or the use of specific promoters and protecting groups.

Key Glycosylation Chemistries:

Trichloroacetimidate (B1259523) Donors: This method is widely used for its reliability and efficiency. A glucose molecule, with its hydroxyl groups appropriately protected (e.g., as acetates or benzoates) and an anomeric trichloroacetimidate group, is activated by a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This allows for the stereoselective formation of the glycosidic bond at the C-3 hydroxyl of the aglycone. researchgate.netresearchgate.net

Thioglycoside Donors: Thioglycosides serve as stable glycosyl donors that can be activated under specific conditions, often involving reagents like N-iodosuccinimide (NIS) and a catalytic amount of TMSOTf. nih.govresearchgate.net This chemistry offers an alternative and often complementary approach to the trichloroacetimidate method, providing excellent yields and stereocontrol. researchgate.net

Organoboron-Promoted Glycosylation: This technique can enhance the regioselectivity of glycosylation by temporarily forming a boron-bridged intermediate that activates a specific hydroxyl group, such as the one at C-3, for subsequent glycosylation. scholaris.ca

The choice of glycosylation method depends on the specific substrate, the desired stereochemical outcome (α or β linkage), and the protecting groups employed on both the aglycone and the sugar donor. nih.govresearchgate.net Microbial glycosylation has also been explored, although many bacterial systems preferentially glycosylate the C-28 carboxyl group of oleanane-type triterpenoids like echinocystic acid. researchgate.netmdpi.com

Semisynthesis of Echinocystic Acid-3-Glucoside Analogues

Semisynthesis, starting from naturally isolated echinocystic acid or its glycosides, provides an efficient pathway to a wide array of analogues. These modifications are crucial for probing the biological functions and improving the pharmacological properties of the parent compound.

Strategies for semisynthesis typically involve chemical modifications at three primary locations: the A-ring of the triterpenoid, the C-28 carboxylic acid, and the sugar moiety itself.

Modification SiteType of AnalogueSynthetic ApproachReference
C-28 Carboxylic AcidAmide AnaloguesActivation of the carboxylic acid followed by coupling with various amines. researchgate.net
C-28 Carboxylic AcidDimer AnaloguesDimerization via click chemistry (CuAAC reaction) using linkers with piperazine (B1678402) groups. researchgate.net
A-RingA-Ring Cleaved AnaloguesOxidative cleavage of the A-ring to generate seco-derivatives. researchgate.net
Multiple SitesPEGylated DerivativesAttachment of polyethylene (B3416737) glycol (PEG) chains to hydroxyl groups to improve solubility. researchgate.net

One significant area of research has been the synthesis of analogues based on the structure of QS-21, a potent vaccine adjuvant. In these studies, echinocystic acid is used as a more affordable and sustainable alternative to the natural quillaic acid aglycone. rsc.org These efforts have led to the creation of truncated saponin (B1150181) variants where complex oligosaccharide domains are replaced with simpler structures, connected to the C-28 position via ester or thioester linkages. rsc.orgmdpi.com

Design and Synthesis of Novel Derivatives for Structure-Activity Relationship Studies

The systematic design and synthesis of novel derivatives are fundamental to establishing structure-activity relationships (SAR). SAR studies help to identify the key structural features (pharmacophores) responsible for a compound's biological activity and to optimize its potency, selectivity, and pharmacokinetic properties. ingentaconnect.comingentaconnect.com

For echinocystic acid and its glycosides, SAR studies have been conducted across various biological activities, including anti-inflammatory, cytotoxic, anti-HIV, and anti-HCV effects. researchgate.netingentaconnect.commdpi.comnih.gov

Key Findings from SAR Studies:

Importance of the C-16 Hydroxyl Group: Studies on truncated saponin adjuvants revealed that the C-16 hydroxyl group on the echinocystic acid scaffold plays a key role in determining the saponin's conformation, which correlates with its adjuvant activity. rsc.org Furthermore, glycosylation of the C-16 hydroxyl group was found to be detrimental to the cytotoxic properties of some echinocystic acid glycosides. researchgate.net

Role of the C-28 Carboxylic Acid: Modifications at the C-28 position have been shown to significantly impact bioactivity. For instance, the synthesis of various ester and amide derivatives at this position led to compounds with moderate anti-HCV entry activity while eliminating the hemolytic effects associated with the parent compound. researchgate.net

Influence of Glycosylation at C-3: The presence and nature of the sugar moiety at the C-3 position are critical. For example, the glycoside linkage of glucuronic acid at C-3 was found to enhance the cytotoxicity of the echinocystic acid aglycone. nih.gov Conversely, for some activities, the aglycone itself shows higher potency than its glycosylated forms.

These SAR studies guide the rational design of new derivatives. For example, identifying the importance of the C-16 hydroxyl group encourages the synthesis of analogues where this group is maintained, while modifications are explored at other positions like C-28 to fine-tune activity and reduce toxicity. rsc.org

Protective Group Strategies in Synthetic Chemistry

The chemical synthesis of complex molecules like this compound is heavily reliant on the use of protecting groups. pressbooks.pub These are temporary modifications to reactive functional groups (such as hydroxyls, carboxylic acids, and amines) to prevent them from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org An effective protecting group strategy is essential for achieving high yields and selectivity. pressbooks.puborganic-chemistry.org

In the context of synthesizing this compound and its derivatives, protecting groups are crucial for several reasons:

Discriminating between Hydroxyl Groups: The echinocystic acid aglycone has two secondary hydroxyl groups (at C-3 and C-16). To achieve regioselective glycosylation at C-3, the C-16 hydroxyl often needs to be protected. universiteitleiden.nl

Facilitating Glycosylation: The hydroxyl groups on the glucose donor molecule (except for the anomeric one) must be protected to prevent self-glycosylation and to influence the stereochemical outcome of the glycosidic bond formation. Acyl-type protecting groups (e.g., acetyl, benzoyl) at the C-2 position of the glucose donor typically promote the formation of 1,2-trans glycosidic bonds through neighboring group participation. universiteitleiden.nl

Enabling Orthogonal Synthesis: An orthogonal protecting group strategy involves using multiple protecting groups in the same molecule that can be removed under different, non-interfering conditions. organic-chemistry.org For example, a silyl (B83357) ether protecting a hydroxyl group can be removed with fluoride (B91410) ions, while an acetyl ester is removed under basic conditions and a Boc-protected amine is removed in acidic media. organic-chemistry.org This allows for the sequential unmasking and reaction of different functional groups, which is fundamental to the synthesis of complex saponin analogues. researchgate.netuniversiteitleiden.nl

The selection of protecting groups must be carefully planned, considering their stability to various reaction conditions and the ease of their eventual removal without affecting the rest of the molecule. organic-chemistry.orguniversiteitleiden.nl

Preclinical Pharmacological Activities and Molecular Mechanisms

Anti-inflammatory Activities

Echinocystic acid-3-glucoside has been shown to exert notable anti-inflammatory effects through multiple pathways, including the modulation of key inflammatory molecules and signaling cascades. lookchem.comontosight.ai

Modulation of Inflammatory Mediators (e.g., IL-1β, IL-6, TNF-α)

Research has demonstrated that echinocystic acid and its glucoside derivative can effectively suppress the expression of pro-inflammatory cytokines. uclan.ac.ukcore.ac.uk Specifically, studies have shown the ability of these compounds to inhibit the production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net This inhibition of key inflammatory mediators is a crucial aspect of the compound's anti-inflammatory profile. For instance, in a study involving RAW 264.7 macrophages stimulated with lipopolysaccharide, echinocystic acid was found to inhibit the production of TNF-α and IL-6. researchgate.net

Inhibition of NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory action of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. core.ac.uk NF-κB is a critical transcription factor that governs the expression of numerous genes involved in the inflammatory response. This compound has been observed to suppress the transcriptional activity of NF-κB by a significant margin. nih.govresearchgate.net In HeLa cells, for example, the glucoside derivative suppressed NF-κB transcriptional activity by 70%. nih.govresearchgate.net This suppressive effect is linked to the compound's interaction with the glucocorticoid receptor. nih.govresearchgate.net

Interaction with Glucocorticoid Receptors (GR)

This compound has been identified as a potent and selective glucocorticoid receptor (GR) agonist. nih.govorcid.org Triterpenoids like this compound share structural similarities with glucocorticoids, which are well-known for their anti-inflammatory properties. nih.govresearchgate.netmdpi.com This interaction with the GR is a key element of its mechanism of action.

Upon binding to the GR, this compound induces the receptor's nuclear translocation. nih.govresearchgate.net Specifically, the glucoside derivative has been shown to induce GR nuclear translocation by 55%. nih.govresearchgate.net This nuclear translocation allows the GR to influence gene expression, including the transrepression of pro-inflammatory genes, which contributes to the compound's anti-inflammatory effects. nih.govresearchgate.net Importantly, this action is selective, as it does not appear to stimulate GR transactivation, a process associated with some of the undesirable side effects of conventional glucocorticoids. nih.govresearchgate.net

Antiapoptotic and Proapoptotic Activities

This compound exhibits a dual role in regulating apoptosis, demonstrating both antiapoptotic and proapoptotic activities depending on the cellular context. This dual functionality highlights its potential as a modulator of cell survival and death pathways.

Regulation of Apoptotic Proteins (e.g., Bax, Bcl-2, Caspase-3)

In certain contexts, echinocystic acid has demonstrated antiapoptotic effects by modulating the expression of key apoptotic proteins. nih.gov Research has shown its ability to upregulate the anti-apoptotic protein Bcl-2 while simultaneously downregulating the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3. nih.govresearchgate.net This regulation of the Bax/Bcl-2 ratio is a critical determinant of cell fate, and the observed changes favor cell survival.

Induction of Apoptosis in Specific Cell Lines (e.g., cancer cell lines)

Conversely, echinocystic acid and its derivatives have been shown to induce apoptosis in various cancer cell lines, highlighting their proapoptotic potential. ontosight.aiuclan.ac.ukcore.ac.uk For instance, studies have demonstrated its ability to induce apoptosis in HepG2 human hepatoma cells and HL-60 human promyelocytic leukemia cells. grafiati.comresearchgate.net This proapoptotic activity is often mediated through the intrinsic mitochondrial pathway, involving the activation of caspases such as caspase-3 and caspase-9. uclan.ac.ukjst.go.jp The induction of apoptosis in cancer cells is a key area of investigation for the potential development of novel anticancer therapies. ontosight.ai

Anticancer Activities (In vitro and Animal Studies)

Echinocystic acid and its glycosides have demonstrated a range of anticancer effects in laboratory and animal models. These studies provide a foundation for understanding the compound's potential mechanisms of action against cancer cells.

Inhibition of Cell Proliferation and Viability

Research has shown that echinocystic acid can inhibit the proliferation and viability of various cancer cell lines. For instance, in a study involving non-small cell lung cancer (NSCLC) A549 cells, echinocystic acid was found to inhibit cell proliferation as determined by Cell Counting Kit-8 and 5-ethynyl-2'-deoxyuridine (B1671113) staining assays. researchgate.netresearchgate.net Other studies have also reported the inhibitory effects of echinocystic acid on the viability of A549 cells. researchgate.net The cytotoxic effects of triterpenoid (B12794562) saponins (B1172615), including derivatives of echinocystic acid, have been observed against a variety of cancer cell lines, such as those from cervical cancer, lung cancer, and breast cancer. mdpi.com

Table 1: In Vitro Anticancer Activity of Echinocystic Acid and its Derivatives

Cell Line Cancer Type Observed Effects Reference
A549 Non-Small Cell Lung Cancer Inhibition of proliferation and viability researchgate.netresearchgate.net
HepG2 Liver Cancer Anticancer activity researchgate.netresearchgate.net
HL-60 Promyelocytic Leukemia Anticancer activity, Apoptosis induction researchgate.netresearchgate.netjst.go.jp

Induction of Cell Cycle Arrest (e.g., G1 phase)

Echinocystic acid has been shown to induce cell cycle arrest, a critical mechanism for controlling cancer cell growth. In A549 lung carcinoma cells, treatment with echinocystic acid led to cell cycle arrest in the G1 phase. researchgate.netresearchgate.net This was determined through flow cytometry analysis, which showed a change in the distribution of cells in different phases of the cell cycle. researchgate.netresearchgate.net The arrest in the G1 phase prevents the cancer cells from proceeding to the DNA synthesis (S) phase, thereby halting their proliferation. nih.gov This effect on the cell cycle is a key aspect of its anticancer activity. ekb.eg

Suppression of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Preclinical studies indicate that echinocystic acid can suppress these processes. In A549 cells, echinocystic acid inhibited cell migration and invasion, as demonstrated by wound healing and Transwell assays. researchgate.netresearchgate.net Another related compound, cyanidin-3-O-glucoside, has also been shown to significantly suppress the migration and invasion of breast cancer cells. nih.gov This suggests that targeting pathways involved in cell motility could be a key mechanism of action for these compounds.

Modulation of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. mdpi.com Echinocystic acid has been found to modulate this pathway. In non-small cell lung cancer cells, treatment with echinocystic acid resulted in the inhibition of the PI3K/Akt/mTOR pathway. researchgate.netresearchgate.net This inhibition is significant as the pathway, when activated, can promote cancer progression. mdpi.comnih.gov Studies on other natural compounds have also highlighted the therapeutic potential of targeting the PI3K/Akt/mTOR pathway in cancer. mdpi.comnih.gov Echinocystic acid has also been shown to activate the PI3K/Akt pathway in other contexts, such as in neuroprotection, indicating its effects can be cell-type and context-dependent. nih.gov

Effects on Tumor Xenografts in Animal Models

The anticancer effects of echinocystic acid have also been evaluated in animal models. In studies involving non-small cell lung cancer tumor xenografts in mice, treatment with echinocystic acid led to the inhibition of tumor growth. researchgate.netresearchgate.net These in vivo studies provide further evidence of the compound's potential as an anticancer agent. The suppression of tumor growth in these models was associated with reduced proliferation and increased apoptosis of the tumor cells. researchgate.netresearchgate.net Similarly, other triterpenoids like oleanolic acid have demonstrated the ability to suppress the growth of tumor xenografts in mouse models. chemfaces.com

Antioxidant Activities

Table 2: Investigated Pharmacological Activities of this compound and Related Compounds

Activity Model System Key Findings Reference
Anticancer In vitro (A549, HepG2, HL-60 cells) Inhibition of proliferation, induction of apoptosis and G1 cell cycle arrest, suppression of migration and invasion, modulation of PI3K/Akt/mTOR pathway. researchgate.netresearchgate.netmdpi.comjst.go.jp
Anticancer In vivo (NSCLC tumor xenografts) Inhibition of tumor growth. researchgate.netresearchgate.net

Free Radical Scavenging Mechanisms

Research indicates that echinocystic acid and its glycosides possess antioxidant properties. While direct free radical scavenging data for this compound is not extensively detailed in the provided results, the broader class of triterpenoids to which it belongs is known for such activities. The antioxidant effects are often attributed to their chemical structure, which can neutralize reactive oxygen species (ROS). Studies on related compounds and plant extracts containing these saponins suggest a capacity to mitigate oxidative damage. antiox.orgresearchgate.net

Modulation of Oxidative Stress Markers

Echinocystic acid has demonstrated the ability to modulate markers of oxidative stress. medchemexpress.com For instance, it has been shown to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. frontiersin.org Activation of this pathway leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). frontiersin.org In studies on hypoxic-ischemic brain damage, echinocystic acid treatment led to the upregulation of Nrf2 and its downstream targets, thereby reducing oxidative stress-induced neuronal injury. frontiersin.org While these findings are for the aglycone form (echinocystic acid), they provide a strong indication of the potential mechanisms for its glucoside derivative.

Neuroprotective Activities (In vivo Animal Models)

Echinocystic acid and its glucoside have been investigated for their neuroprotective potential in various animal models of neurological damage.

Alleviation of Cerebral Ischemia/Reperfusion Injury

In animal models of cerebral ischemia/reperfusion (I/R) injury, which mimics the damage caused by a stroke, echinocystic acid has been shown to provide significant neuroprotection. doi.orgnih.gov Administration of echinocystic acid before the ischemic event led to a reduction in the volume of the cerebral infarct and improved neurological outcomes. nih.gov This protective effect is attributed to its anti-inflammatory and anti-apoptotic properties. doi.orgnih.gov Studies have shown that echinocystic acid can alleviate brain edema and protect the blood-brain barrier integrity following ischemic injury. frontiersin.org

Inhibition of JNK Signaling Pathway

A key mechanism underlying the neuroprotective effects of echinocystic acid in cerebral I/R injury is the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. doi.orgnih.gov The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by cellular stress, leading to inflammation and apoptosis. frontiersin.org Research has demonstrated that echinocystic acid treatment inhibits the phosphorylation of JNK, thereby suppressing the downstream apoptotic cascade. doi.org This includes the downregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the upregulation of the anti-apoptotic protein Bcl-2. doi.orgnih.gov

Table 1: Effects of Echinocystic Acid on Apoptotic Markers in Cerebral I/R Injury

MarkerEffect of Echinocystic Acid TreatmentSignaling Pathway Implication
Bax DownregulationInhibition of Apoptosis
Cleaved Caspase-3 DownregulationInhibition of Apoptosis
Bcl-2 UpregulationPromotion of Cell Survival
Phosphorylated JNK InhibitionSuppression of Stress-Activated Apoptosis

Activation of PI3K/Akt Signaling Pathway

Another significant neuroprotective mechanism of echinocystic acid involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.govfrontiersin.org This pathway is crucial for promoting cell survival, proliferation, and growth while inhibiting apoptosis. nih.gov In models of intracerebral hemorrhage and hypoxic-ischemic brain damage, echinocystic acid treatment was found to increase the phosphorylation of Akt, the central protein in this pathway. frontiersin.orgnih.gov The activation of the PI3K/Akt pathway by echinocystic acid contributes to its neuroprotective effects by modulating downstream targets that regulate apoptosis and cell survival. frontiersin.org For instance, activated Akt can inhibit the function of pro-apoptotic proteins and promote the expression of anti-apoptotic factors. nih.gov

Other Investigated Activities (e.g., Anti-hyaluronidase, Anti-adipogenic)

Beyond its antioxidant and neuroprotective roles, echinocystic acid and its derivatives have been explored for other biological activities.

Anti-hyaluronidase Activity: Saponins, including those related to echinocystic acid, have been shown to inhibit hyaluronidase (B3051955) activity. publisherspanel.com Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Inhibition of this enzyme can be beneficial in conditions characterized by tissue degradation.

Anti-adipogenic Activity: Some triterpenoids have been investigated for their effects on adipogenesis, the process of fat cell formation. Studies on related compounds have shown that they can down-regulate the expression of key adipogenic transcription factors such as peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.govmdpi.com This suggests a potential role for echinocystic acid derivatives in modulating fat metabolism, although specific studies on this compound in this context are limited.

Structure-Activity Relationship (SAR) Studies

The biological activity of echinocystic acid glycosides is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies reveal that both the nature of the sugar moieties attached to the triterpenoid core and modifications to the aglycone itself play critical roles in determining the pharmacological effects. These investigations are crucial for understanding the therapeutic potential and for guiding the synthesis of new derivatives with enhanced or more specific activities.

Influence of Sugar Moiety Type and Linkage on Bioactivity

The type, number, and linkage of sugar units attached to the echinocystic acid aglycone significantly modulate its bioactivity. The sugar chains can influence properties such as solubility, cell permeability, and interaction with biological targets.

Research on various triterpenoid saponins, including those derived from echinocystic acid, has demonstrated that the composition of the sugar chain is a key determinant of activity. For instance, studies on oleanane-type saponins suggest that compounds featuring a glucosyl unit within the sugar moiety tend to exhibit greater biological action. sinica.edu.tw The presence of other sugars, such as rhamnose, has also been shown to affect specific activities like α-glucosidase inhibition. nih.gov

In the context of echinocystic acid glycosides specifically, the complexity of the oligosaccharide chain at the C-3 position is directly related to certain bioactivities. Saponins isolated from Albizzia anthelmintica, which feature varying arabinose and glucose units attached to an N-acetyl-D-glucosamine core at C-3 of echinocystic acid, have demonstrated molluscicidal properties. researchgate.net This indicates that the specific arrangement and type of sugars are crucial for this particular effect. For example, a saponin (B1150181) with a more complex sugar chain showed potent activity against the snail Biomphalaria glabrata. researchgate.net

Furthermore, the linkage of monoterpene units to the sugar chain can enhance cytotoxic activity. In a study on echinocystic acid saponins from Gleditsia caspica, an increase in the number of monoterpene groups attached to the terminal rhamnose of the C-28 sugar chain correlated with higher potency against several human cancer cell lines. researchgate.net The attachment site of these monoterpene fragments to the sugar chain was also found to be a significant factor in modulating cytotoxicity. researchgate.net

Table 1: Influence of Sugar Moiety on Bioactivity of Echinocystic Acid Glycosides
Compound ClassStructural Feature (Sugar Moiety)Observed BioactivitySource
Oleanane-type SaponinsPresence of a central glucosyl unitAssociated with greater general action sinica.edu.tw
Acanthopanax SaponinsPresence of rhamnose in the sugar chainAffects α-glucosidase inhibitory activity nih.gov
Echinocystic Acid Glycosides from Albizzia anthelminticaComplex oligosaccharide at C-3 (Arabinose, Glucose, N-acetyl-glucosamine)Molluscicidal activity researchgate.net
Echinocystic Acid Saponins from Gleditsia caspicaMonoterpene units linked to C-28 sugar chainIncreased cytotoxic activity against cancer cell lines researchgate.net

Impact of Aglycone Modifications on Pharmacological Effects (e.g., C-16 hydroxylation)

Modifications to the echinocystic acid aglycone are fundamental to its pharmacological profile. Echinocystic acid itself is an oleanane-type triterpenoid characterized by a hydroxyl group at the C-16 position (16α-hydroxyoleanolic acid). nii.ac.jp This feature is a primary point of structural variation and a critical determinant of bioactivity.

The hydroxylation at C-16, catalyzed by cytochrome P450 enzymes such as CYP716Y1 or CYP716A355, is a key biosynthetic step that differentiates echinocystic acid from oleanolic acid. nih.govnih.gov This structural difference is pivotal for many of its biological functions.

Crucially, SAR studies have revealed that a free hydroxyl group at C-16 is essential for the cytotoxic properties of many echinocystic acid derivatives. researchgate.net When this C-16 hydroxyl group is glycosylated (i.e., a sugar moiety is attached to it), a significant decrease or complete loss of cytotoxic activity is observed. For example, newly isolated echinocystic acid 3,16-O-bisglycosides from Albizia procera were found to be inactive against several human tumor cell lines (HEPG2, A549, HT29, and MCF7), in stark contrast to other cytotoxic echinocystic acid glycosides that possess a free C-16 hydroxyl group. researchgate.net This finding strongly suggests that the C-16 hydroxyl group may be involved in critical interactions with a biological target, and blocking it via glycosylation negates this effect.

Table 2: Impact of C-16 Aglycone Modification on Cytotoxicity
Compound TypeAglycone StructureModification at C-16Effect on CytotoxicitySource
Echinocystic Acid GlycosidesEchinocystic AcidFree -OH groupConsidered crucial for exhibiting cytotoxic properties researchgate.net
Echinocystic acid 3,16-O-bisglycosidesEchinocystic AcidGlycosidation (attachment of a sugar)Detrimental effect; compounds found to be inactive researchgate.net

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of saponins (B1172615) like echinocystic acid-3-glucoside. mdpi.com Its high resolution, selectivity, and sensitivity make it ideal for separating complex mixtures found in natural product extracts. mdpi.com

Coupled with Diode Array Detector (DAD)

HPLC coupled with a Diode Array Detector (DAD) is a common approach for the analysis of phytochemicals. While saponins like this compound often lack a strong chromophore, making UV detection less sensitive, HPLC-DAD can still be employed, particularly for fingerprinting analysis and preliminary quantification. In a study on Gleditsia sinensis fruits, HPLC-DAD was used for chemical fingerprinting and quantitative analysis of various compounds. grafiati.com The method's utility lies in its ability to provide spectral data across a range of wavelengths, which can aid in the initial identification of compound classes. For complex samples, the separation is typically achieved on a C18 reversed-phase column with a gradient elution system, often using a mobile phase consisting of water (frequently acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). unipi.it

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) has become a powerful and indispensable tool for the definitive identification and quantification of saponins. jst.go.jp This hyphenated technique provides not only retention time data from the LC separation but also mass-to-charge ratio (m/z) information and fragmentation patterns from the MS, which are critical for structural elucidation. mdpi.comtandfonline.com Negative ion electrospray ionization (ESI) is often preferred for acidic triterpenes as it typically yields stronger signals. amazonaws.com

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles to achieve faster analysis times, increased peak capacity, and enhanced sensitivity. unil.ch When coupled with mass spectrometry, UHPLC-MS is a highly effective platform for profiling complex metabolite mixtures, including saponins. springernature.com In the analysis of Acanthopanax senticosus, UHPLC-QTOF-MS was employed to systematically analyze the metabolome, successfully identifying this compound among other compounds. semanticscholar.orgnih.gov The method typically involves a C18 column and a gradient elution with a mobile phase of acidified water and acetonitrile, allowing for the separation of a wide range of compounds. semanticscholar.org

Quadrupole-Time of Flight Mass Spectrometry (QTOF-MS)

Quadrupole-Time of Flight Mass Spectrometry (QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements, enabling the reliable prediction of molecular formulas. acs.org This capability is invaluable for the tentative identification of unknown compounds in complex mixtures. nih.govthieme-connect.com LC-QTOF-MS has been extensively used for the characterization of saponins. nih.govingentaconnect.com For this compound, LC-ESI-QTOF analysis in negative ion mode shows a precursor ion [M-H]⁻ at m/z 633.4008. The fragmentation of this ion provides structural information about the aglycone and the sugar moiety. A study on Acanthopanax senticosus utilized UPLC-QTOF-MS to characterize numerous saponins, including derivatives of echinocystic acid. nih.gov

The table below summarizes the LC-QTOF-MS parameters used for the analysis of this compound in one study.

ParameterValue
Instrument Waters Acquity UPLC System; Waters Xevo G2 Q-Tof
Ionization Mode ESI Negative
Precursor Ion [M-H]⁻ 633.4008 m/z
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)
Column Temperature 40 °C
Mobile Phase A: 0.1% Formic acid in water, B: Acetonitrile
Flow Rate 0.3 - 0.4 mL/min
Retention Time 7.33 min
This data is based on a specific analysis and may vary depending on the exact chromatographic conditions.

Triple Quadrupole Mass Spectrometry (QQQ-MS, MRM)

Triple Quadrupole Mass Spectrometry (QQQ-MS), particularly in the Multiple Reaction Monitoring (MRM) mode, is the gold standard for targeted quantification due to its exceptional sensitivity and selectivity. rsc.org This technique involves monitoring a specific precursor-to-product ion transition for a target analyte. For the quantitative analysis of saponins in Eclipta prostrata, an LC-QQQ-MS method was developed and validated. nih.govresearchgate.net This approach allows for the simultaneous determination of multiple compounds with high precision and accuracy. nih.gov A study on Fagonia indica also employed a two-stage mass spectrometry approach where UHPLC-QTOF-MS was used for identification, followed by quantification using an UHPLC-QQQ-MS system in MRM mode. rsc.org The development of an MRM method requires knowledge of the specific fragmentation patterns of the target compound, which can be obtained from initial QTOF or ion trap experiments. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but it is not suitable for the direct analysis of intact, non-volatile, and high-molecular-weight compounds like saponins. amazonaws.commdpi.com Therefore, a hydrolysis step is required to cleave the glycosidic bonds, followed by derivatization of the resulting sapogenins to increase their volatility. mdpi.comscielo.org.bo The most common derivatization technique is silylation, which produces volatile trimethylsilyl (B98337) (TMS) derivatives. mdpi.comresearchgate.net

This GC-MS approach has been successfully applied to the quantification of saponins in quinoa. scielo.org.boscielo.org.bo After acid hydrolysis of the saponin (B1150181) extract, the liberated sapogenins are derivatized and then analyzed by GC-MS. scielo.org.boscielo.org.bo While this method provides quantitative information about the aglycone (echinocystic acid in this context), it results in the loss of information about the original glycosidic structure. Therefore, GC-MS is used to determine the total content of a specific sapogenin, which is then used to estimate the initial saponin content, rather than quantifying the intact glycoside directly. scielo.org.bo

Quantitative Determination Methods (e.g., External Standard, Internal Standard)

Quantitative analysis determines the exact amount of a specific compound in a sample. For this compound and related saponins, both external and internal standard methods are employed, typically using HPLC.

External Standard Method

The external standard method is a widely used technique for quantification. It involves creating a calibration curve by plotting the known concentrations of a pure analytical standard against the measured response (e.g., peak area) from the chromatographic detector. chromatographyonline.com The concentration of the analyte in an unknown sample is then determined by comparing its response to this calibration curve.

In a study on the saponin composition of two Medicago polymorpha cultivars, several triterpene glycosides, including derivatives of echinocystic acid, were detected and quantified using an HPLC method based on an external standard calibration. This approach allows for the determination of the concentration of individual saponins within the plant extract.

An example of how a calibration curve for the external standard method is constructed is detailed in the table below. A series of standard solutions with known concentrations are prepared and analyzed, and the instrument's response is recorded.

Table 1: Example of Calibration Curve Data for External Standard Quantification

Standard Solution Concentration (µg/mL) Peak Area (arbitrary units)
1 5.0 12,500
2 10.0 25,100
3 25.0 62,400
4 50.0 125,500
5 100.0 250,200

This table is illustrative. A regression equation derived from this data would be used to calculate the concentration of the compound in an unknown sample based on its measured peak area.

Internal Standard Method

The internal standard method is often preferred for complex analyses where sample loss during preparation or variations in injection volume can occur. chromatographyonline.com This method involves adding a known amount of a different, non-interfering compound—the internal standard—to both the calibration standards and the unknown samples before any processing. chromatographyonline.com The calibration curve plots the ratio of the analyte's response to the internal standard's response against the analyte's concentration. This ratio-based approach compensates for potential procedural errors, leading to improved precision and accuracy. chromatographyonline.com

Interestingly, this compound itself has been identified as a highly suitable internal standard for the quantification of other acidic triterpenes. amazonaws.com In a study analyzing triterpenes in wines, spirits, and oak heartwoods using liquid chromatography-mass spectrometry (LC-MS), this compound was chosen as the internal standard. amazonaws.com Its selection was based on it being an acidic triterpene glucoside with appropriate chemical and physical properties that did not interfere with the analytes of interest and was well-resolved in the chromatogram. amazonaws.com The use of an internal standard was crucial for achieving repeatable and reproducible results in these complex beverage and wood extracts. amazonaws.com

Table 2: Example of LC-MS Retention Times Using an Internal Standard

Compound Type Retention Time (min)
Triterpene 1 Analyte 28.5
Triterpene 2 Analyte 19.5 and 21.0
Triterpene 3 Analyte 15.0
Triterpene 4 Analyte 9.0
This compound Internal Standard 30.0

Data sourced from a study on triterpene quantification in wines and spirits. amazonaws.com

Fingerprinting Analysis for Quality Control

For complex mixtures such as herbal medicines, analyzing a single compound may not be sufficient to ensure quality and authenticity. nih.gov Chromatographic fingerprinting is a comprehensive quality control strategy that provides a characteristic chemical profile of a sample. nih.govd-nb.info This technique is accepted by regulatory bodies like the World Health Organization for the assessment of herbal products. wiley.com

Fingerprinting analysis typically involves high-performance chromatographic methods like Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS). nih.govnih.gov The resulting chromatogram, or "fingerprint," contains numerous peaks, each corresponding to a different chemical constituent. This holistic profile is used to assess the consistency, identity, and quality of the herbal material from batch to batch. d-nb.infoscribd.com

A notable application of this technique was in the qualitative and quantitative analysis of Eclipta prostrata, a traditional Chinese medicine. nih.govnih.gov Researchers used UHPLC-DAD-Q-TOF-MS (Quadrupole Time-of-Flight Mass Spectrometry) to establish a chemical fingerprint of the plant's extract. nih.govnih.gov This analysis allowed for the rapid identification of eighteen different compounds, including flavonoids and triterpenoid (B12794562) saponins such as Echinocystic acid 28-O-β-D-glucopyranoside, a structural isomer of this compound. nih.govnih.gov By establishing a standard fingerprint, subsequent batches of the herbal medicine can be compared against it to ensure chemical consistency and control quality. nih.govresearchgate.net This method, combining fingerprinting for qualitative profiling with simultaneous quantification of key markers, represents a powerful approach for the comprehensive quality evaluation of herbal products containing echinocystic acid derivatives. nih.govresearchgate.net

Table 3: Selected Compounds Identified in the Fingerprint Analysis of Eclipta prostrata

Compound Type Compound Name
Flavonoid Luteolin 7-O-β-D-glucopyranoside
Flavonoid Apigenin
Triterpenoid Saponin Ecliptasaponin A
Triterpenoid Saponin Ecliptasaponin C
Triterpenoid Saponin Echinocystic acid 28-O-β-D-glucopyranoside
Triterpenoid Echinocystic acid

This table highlights some of the key chemical markers, including an echinocystic acid glycoside, used to create a chemical fingerprint for the quality control of Eclipta prostrata extracts. nih.govnih.gov

Future Research Directions and Potential Applications

Elucidation of Novel Biosynthetic Pathways

While the general biosynthetic pathway of triterpenoids like echinocystic acid involves the cyclization of 2,3-oxidosqualene (B107256), the specific enzymes and regulatory mechanisms leading to the formation of echinocystic acid and its subsequent glycosylation to echinocystic acid-3-glucoside are not fully elucidated. Future research is poised to identify and characterize the specific cytochrome P450 enzymes and UDP-glycosyltransferases (UGTs) involved in this process. Techniques such as transcriptomic analysis of plants known to produce these compounds, combined with gene silencing and heterologous expression studies, will be instrumental. A deeper understanding of these pathways could enable the metabolic engineering of plants or microbial systems for enhanced production of this compound, providing a sustainable and scalable source for further research and development.

Rational Design and Synthesis of Potent Derivatives

The structural backbone of echinocystic acid, a pentacyclic triterpene, offers a versatile scaffold for chemical modification. plos.org The presence of hydroxyl and carboxylic acid groups, along with the glucoside moiety, provides multiple sites for derivatization. Future efforts will likely focus on the rational design and synthesis of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. For instance, modifying the sugar moiety or the aglycone structure could lead to compounds with increased bioavailability or targeted activity towards specific cellular components. Structure-activity relationship (SAR) studies are crucial in this regard, guiding the synthesis of derivatives with optimized therapeutic effects. For example, research has shown that the presence and number of sugar moieties can significantly influence cytotoxic activity against cancer cells. frontiersin.org

Mechanistic Studies at the Molecular and Cellular Levels

While preliminary studies have shed light on some of the mechanisms of action of echinocystic acid and its glycosides, a more profound understanding at the molecular and cellular levels is required. Future research will delve deeper into the specific signaling pathways modulated by this compound.

Key areas of investigation include:

Anti-inflammatory Pathways: Echinocystic acid has been shown to inhibit the NF-κB and MAPK signaling pathways. frontiersin.orgresearchgate.net Future studies will likely use advanced molecular techniques to pinpoint the direct protein targets within these cascades. Investigations into its effect on other inflammatory mediators and pathways, such as the PI3K/Akt pathway, are also warranted. frontiersin.orgfrontiersin.org

Apoptosis Induction: In cancer cells, echinocystic acid induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. selleckchem.com Further research is needed to fully delineate the upstream signaling events, including the role of death receptors and the mitochondrial pathway.

Neuroprotective Mechanisms: Echinocystic acid has demonstrated neuroprotective effects by activating the PI3K/Akt/Nrf2 signaling pathway and inhibiting neuroinflammation. frontiersin.orgfrontiersin.orgimrpress.com Future studies will aim to identify the specific neuronal and glial cell targets and the precise molecular interactions responsible for these effects.

Enzyme Inhibition: Recent studies have identified protein tyrosine phosphatase 1B (PTP1B) as a direct target of echinocystic acid, contributing to its anti-inflammatory and anti-apoptotic effects in sepsis-associated acute kidney injury. nih.gov This opens up avenues for investigating its inhibitory potential against other relevant enzymes in various diseases.

Preclinical Efficacy Studies in Diverse Disease Models (excluding human trials)

Building upon existing in vitro and in vivo data, the next phase of research will involve comprehensive preclinical efficacy studies in a wider range of disease models. This will be critical for validating the therapeutic potential of this compound and its derivatives before any consideration for clinical development.

Disease Model Observed Effects of Echinocystic Acid/Glycosides Potential Future Research Focus
Inflammatory Disorders Reduced pro-inflammatory cytokines (IL-1β, TNF-α, IL-6). plos.orgresearchgate.netselleckchem.comEvaluation in models of rheumatoid arthritis, inflammatory bowel disease, and dermatitis.
Cancer Inhibition of tumor growth and induction of apoptosis in liver, lung, and ovarian cancer cells. frontiersin.orgnih.govresearchgate.netresearchgate.netEfficacy studies in xenograft and patient-derived xenograft (PDX) models of various cancers.
Neurodegenerative Diseases Neuroprotective effects in models of Parkinson's disease and hypoxic-ischemic brain injury. frontiersin.orgfrontiersin.orgInvestigation in models of Alzheimer's disease and amyotrophic lateral sclerosis (ALS). tandfonline.comnih.gov
Metabolic Diseases Amelioration of obesity and regulation of lipid metabolism in high-fat diet-induced models. researchgate.netStudies in models of type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).
Sepsis Alleviation of sepsis-associated acute kidney injury. nih.govEfficacy studies in models of multi-organ dysfunction syndrome in sepsis.

These studies will provide crucial data on the in vivo efficacy, dose-response relationships, and potential therapeutic window of this compound and its derivatives.

Role in Advanced Phytochemical Research and Drug Discovery Initiatives

This compound serves as an important lead compound in phytochemical research and drug discovery. plos.org Its complex structure and diverse biological activities make it a valuable tool for probing biological systems and identifying novel therapeutic targets.

Future initiatives in this area will likely involve:

High-Throughput Screening: Utilizing libraries of echinocystic acid derivatives for high-throughput screening against a wide array of biological targets to identify new therapeutic applications.

Natural Product-Based Drug Discovery: Integrating this compound into modern drug discovery platforms, combining natural product chemistry with computational modeling and synthetic biology. unil.ch

Combination Therapies: Investigating the synergistic effects of this compound with existing drugs to enhance therapeutic efficacy and overcome drug resistance, particularly in cancer chemotherapy. frontiersin.org

Development of Analytical Standards: The availability of purified this compound as a reference standard is crucial for the quality control and standardization of herbal medicines and botanical extracts. uni-onward.com.tw

Q & A

Q. What in vivo models are most appropriate for studying EA3G’s anti-fibrotic effects?

  • Methodological Answer : Murine bleomycin-induced pulmonary fibrosis models are widely used. Key endpoints include histopathological scoring (Ashcroft scale), hydroxyproline assays for collagen deposition, and flow cytometry of inflammatory infiltrates .

Q. How can researchers ensure reproducibility in EA3G’s microbial biotransformation?

  • Methodological Answer : Maintain fungal cultures (e.g., G. roseum CGMCC 3.3657) under controlled fermentation conditions (pH, temperature, agitation). Monitor biotransformation progress via TLC or UPLC-ELSD, and archive spectral data (NMR, MS) for cross-lab verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.